molecular formula C7H11ClN2O B1453967 2,5-Dimethylfuran-3-carboximidamide hydrochloride CAS No. 1171102-44-5

2,5-Dimethylfuran-3-carboximidamide hydrochloride

Cat. No.: B1453967
CAS No.: 1171102-44-5
M. Wt: 174.63 g/mol
InChI Key: WKDQOYLPWBWVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,5-Dimethylfuran-3-carboximidamide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with cyanamide under acidic conditions to form the carboximidamide group. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

2,5-Dimethylfuran-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dimethylfuran-3-carboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

2,5-Dimethylfuran-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-dimethylfuran-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQOYLPWBWVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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